molecular formula C18H18N2O2S2 B11663594 1-(3,4-Dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-Dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11663594
M. Wt: 358.5 g/mol
InChI Key: XDYJMMBDXCGLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core substituted with a 3,4-dimethylphenyl group and a 2-oxoethylsulfanyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL]SULFANYL}-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2O2S2/c1-9-5-6-13(7-10(9)2)14(21)8-23-18-19-16(22)15-11(3)12(4)24-17(15)20-18/h5-7H,8H2,1-4H3,(H,19,20,22)

InChI Key

XDYJMMBDXCGLAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C

Origin of Product

United States

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